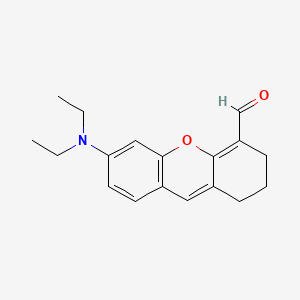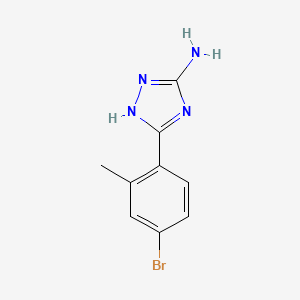![molecular formula C9H7BrN2O2 B13679859 Methyl 7-Bromoimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13679859.png)
Methyl 7-Bromoimidazo[1,5-a]pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-Bromoimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by its unique structure, which includes a bromine atom at the 7th position and a methyl ester group at the 3rd position. It is widely used as a pharmaceutical intermediate and has significant applications in medicinal chemistry due to its biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 7-Bromoimidazo[1,5-a]pyridine-3-carboxylate can be synthesized through various methods. One common approach involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. The reaction typically proceeds via a one-pot tandem cyclization and bromination process. The cyclization to form the imidazo[1,5-a]pyridine ring is promoted by the addition of tert-butyl hydroperoxide (TBHP), and the bromination occurs without the need for a base .
Industrial Production Methods
In industrial settings, the production of this compound often involves scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of green chemistry principles, such as metal-free oxidation and photocatalysis, is also explored to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 7-Bromoimidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often facilitated by specific reagents and catalysts.
Cyclization Reactions: The imidazo[1,5-a]pyridine ring can be further functionalized through cyclization reactions.
Common Reagents and Conditions
Common reagents used in these reactions include TBHP for oxidation, various nucleophiles for substitution, and transition metal catalysts for cyclization. The reaction conditions are typically mild, and the reactions can be carried out in solvents such as toluene or ethyl acetate .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while cyclization reactions can produce more complex heterocyclic structures .
Aplicaciones Científicas De Investigación
Methyl 7-Bromoimidazo[1,5-a]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of Methyl 7-Bromoimidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on bacterial enzymes, disrupting their function and leading to antimicrobial activity . The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivatives formed from the compound .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridine: Another member of the imidazopyridine family with similar biological activity but different substitution patterns.
Imidazo[1,2-b]pyridazine: A related compound with a different ring structure and unique properties.
Uniqueness
Methyl 7-Bromoimidazo[1,5-a]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the methyl ester group allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways .
Propiedades
Fórmula molecular |
C9H7BrN2O2 |
|---|---|
Peso molecular |
255.07 g/mol |
Nombre IUPAC |
methyl 7-bromoimidazo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)8-11-5-7-4-6(10)2-3-12(7)8/h2-5H,1H3 |
Clave InChI |
QORQDILULLBUKP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC=C2N1C=CC(=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-(Boc-Amino)-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13679777.png)
![Methyl 4-[(8-hydroxyoctyl)oxy]benzoate](/img/structure/B13679782.png)
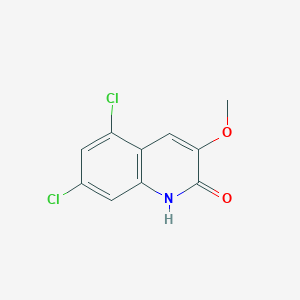

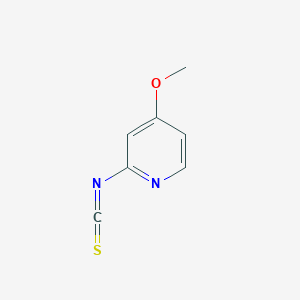

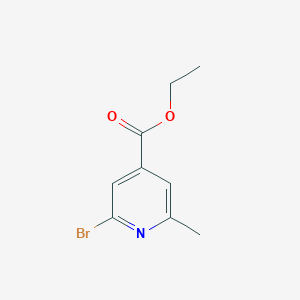
![2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13679836.png)


